

# 5-Bromo-6-fluoronicotinic acid molecular structure

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An In-depth Technical Guide to the Molecular Structure of **5-Bromo-6-fluoronicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Bromo-6-fluoronicotinic acid** is a halogenated pyridine derivative that serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a pyridine core, a carboxylic acid group, a bromine atom, and a fluorine atom—offers a versatile platform for synthesizing complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, enabling its use in the construction of compound libraries for drug discovery. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and discusses its physicochemical properties, synthesis, and applications, grounding all claims in authoritative scientific data.

## Introduction: A Versatile Heterocyclic Scaffold

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in pharmaceutical development. The introduction of halogen atoms onto this core dramatically alters its physicochemical properties and reactivity, making it a valuable synthetic intermediate.

**5-Bromo-6-fluoronicotinic acid** (CAS No: 29241-63-2) is a prime example of such a scaffold.

[1][2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for carbon-

carbon bond formation via cross-coupling reactions.<sup>[4]</sup> This dual functionalization makes the molecule a cornerstone for developing novel therapeutics, from kinase inhibitors to targeted cancer therapies.<sup>[5]</sup> Understanding its precise molecular structure is therefore paramount for its effective utilization in drug design and synthesis.

## Physicochemical and Molecular Properties

The structural attributes of **5-Bromo-6-fluoronicotinic acid** dictate its behavior in chemical reactions and biological systems. Its key properties are summarized below.

Property	Value	Source(s)
CAS Registry Number	29241-63-2	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>2</sub>	[1][6]
Molecular Weight	220.00 g/mol	[1]
Physical State	Solid	[1][6]
Boiling Point	338.6 ± 42.0 °C at 760 mmHg	[2]
Density	1.9 ± 0.1 g/cm <sup>3</sup>	[2]
IUPAC Name	5-bromo-6-fluoropyridine-3-carboxylic acid	[2]
Synonyms	5-Bromo-6-fluoro-3-pyridinecarboxylic acid	[2]

The molecule's structure is based on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are located at positions 3 (carboxylic acid), 5 (bromine), and 6 (fluorine).

Caption: 2D structure of **5-Bromo-6-fluoronicotinic acid**.

## Structural Elucidation via Spectroscopic Analysis

The confirmation of **5-Bromo-6-fluoronicotinic acid**'s molecular structure relies on a combination of modern spectroscopic techniques. Each method provides unique and

complementary information about the molecule's connectivity and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

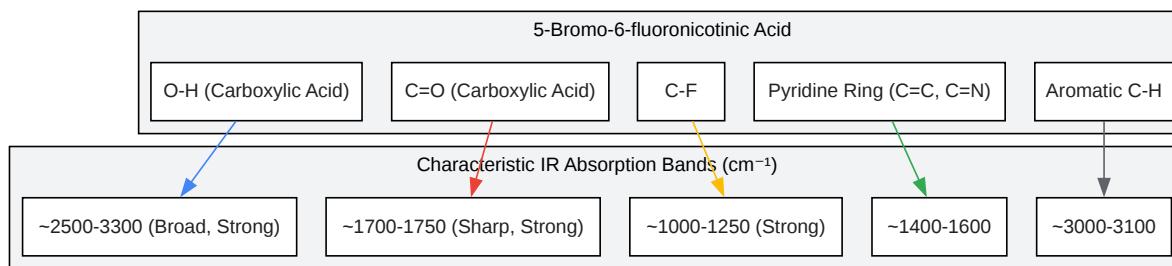
- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring.
  - The proton at the C2 position is anticipated to appear as a singlet or a finely split doublet due to a small long-range coupling. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.
  - The proton at the C4 position is expected to appear as a doublet, with splitting caused by coupling to the fluorine atom at C6. The electron-withdrawing nature of the adjacent bromine and carboxylic acid groups will also shift this signal downfield.
  - A very broad singlet is expected at a much higher chemical shift ( $>10$  ppm) corresponding to the acidic proton of the carboxylic acid group.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The signals for C3, C5, and C6 will be significantly influenced by the direct attachment of electronegative atoms (O, Br, F), and the carbon-fluorine coupling will be observable for C6 and its neighbors.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-6-fluoronicotinic acid** will exhibit several characteristic absorption bands.

- O-H Stretch: A very broad and strong absorption band is expected in the range of  $2500\text{-}3300\text{ cm}^{-1}$ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[7][8]
- C=O Stretch: A strong, sharp absorption band between  $1700\text{-}1750\text{ cm}^{-1}$  will confirm the presence of the carbonyl group (C=O) of the carboxylic acid.[7]

- C-F Stretch: A strong absorption band in the  $1000\text{-}1250\text{ cm}^{-1}$  region is indicative of the C-F bond.
- Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will appear in the  $1400\text{-}1600\text{ cm}^{-1}$  region, corresponding to the stretching vibrations within the pyridine ring.[8]
- C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically between  $500\text{-}650\text{ cm}^{-1}$ .



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Caption: Correlation of functional groups to IR spectral regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

- Molecular Ion Peak: The electron impact (EI) mass spectrum will show a molecular ion peak ( $\text{M}^+$ ).
- Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity,  $\text{M}^+$  and  $(\text{M}+2)^+$ . This is the characteristic isotopic signature of bromine, which has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 natural abundance. For **5-Bromo-6-fluoronicotinic acid**, these peaks would appear at  $\text{m/z} \approx 219$  and  $\text{m/z} \approx 221$ .[9][10]

- Fragmentation: A common fragmentation pattern for nicotinic acids is the loss of the carboxylic acid group (-COOH, 45 Da), which would result in a significant fragment ion.

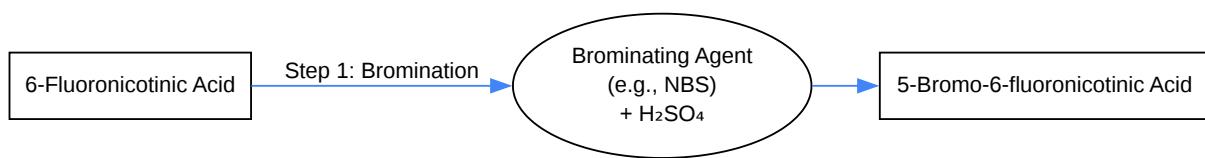
## Synthesis and Reactivity

While multiple proprietary methods exist, a general and plausible synthetic route to **5-Bromo-6-fluoronicotinic acid** can be conceptualized from readily available precursors. One logical approach involves the bromination of 6-fluoronicotinic acid.

## Representative Synthesis Protocol

This protocol is a generalized representation based on established organic chemistry principles for aromatic halogenation.

- Starting Material: Begin with 6-fluoronicotinic acid.[\[4\]](#)
- Reaction Setup: Dissolve 6-fluoronicotinic acid in a suitable solvent, such as concentrated sulfuric acid, which acts as both a solvent and an activating agent.
- Bromination: Cool the mixture in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) to the C5 position.
- Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-Bromo-6-fluoronicotinic acid**.



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Caption: Generalized synthetic workflow for **5-Bromo-6-fluoronicotinic acid**.

## Applications in Research and Drug Development

The unique arrangement of functional groups makes **5-Bromo-6-fluoronicotinic acid** a highly sought-after intermediate in drug discovery.

- Scaffold for Cross-Coupling: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide variety of carbon-based substituents, enabling the rapid exploration of chemical space around the pyridine core.[5]
- Amide and Ester Formation: The carboxylic acid at C3 can be easily converted into amides, esters, or other derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the molecule's solubility and pharmacokinetic properties.
- Modulation of Biological Properties: The fluorine atom at C6 is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and improve cell membrane permeability.[4] These attributes are highly desirable in modern drug design, particularly for compounds intended for oral administration.[11]

## Safety and Handling

As with all laboratory chemicals, **5-Bromo-6-fluoronicotinic acid** should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered an irritant.[12]

- Hazard Codes: Likely Xi, Xn (Irritant, Harmful).
- Precautionary Statements: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

## Conclusion

**5-Bromo-6-fluoronicotinic acid** is a compound of significant interest to the scientific community, particularly those in drug discovery. Its molecular structure, confirmed by a suite of spectroscopic techniques, reveals a versatile scaffold primed for chemical modification. The interplay of its pyridine core, carboxylic acid, and dual halogen substituents provides a rich platform for the synthesis of novel, biologically active molecules. A thorough understanding of its structural and chemical properties is the key to unlocking its full potential in the development of next-generation therapeutics.

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